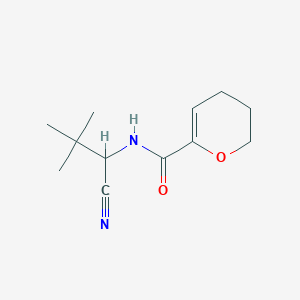

N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)10(8-13)14-11(15)9-6-4-5-7-16-9/h6,10H,4-5,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGMOJMBEGPBEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C#N)NC(=O)C1=CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide typically involves the reaction of 3,4-dihydro-2H-pyran-6-carboxylic acid with 1-cyano-2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The dihydropyran ring provides structural stability and can influence the compound’s binding affinity to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Implications:

- Core Flexibility vs.

- Substituent Effects: The bulky 2,2-dimethylpropyl group may sterically hinder interactions compared to the compact cyclopropyl group, which is known to enhance metabolic stability in drug design.

- Functional Group Diversity : The analog’s ketone (1-oxo) and phenyl groups introduce hydrogen-bonding and π-π stacking capabilities absent in the target compound, likely influencing target selectivity .

Physicochemical and Pharmacological Properties

While experimental data for the target compound are unavailable, inferences can be drawn from its analog:

- Lipophilicity : The cyclopropyl group in the analog may lower logP compared to the branched alkyl group in the target compound, which could increase membrane permeability.

- Metabolic Stability : Cyclopropyl groups often resist oxidative metabolism, whereas tertiary alkyl groups (e.g., 2,2-dimethylpropyl) may undergo faster hepatic clearance.

- Target Engagement : The analog’s phenyl and ketone groups likely enhance binding to hydrophobic pockets or polar residues in enzymes, a feature absent in the target compound .

Research Findings and Limitations

- Synthetic Accessibility : The analog (CAS 1436225-49-8) is commercially available, suggesting established synthetic routes, while the target compound’s preparation may require optimization due to steric challenges from the 2,2-dimethylpropyl group.

- Biological Activity: No direct studies on the target compound were identified. The analog’s benzopyran core is associated with kinase inhibition in literature, but the biological relevance of the pyran variant remains unexplored.

- Data Gaps : Comparative pharmacokinetic or toxicity profiles are unavailable. Computational modeling (e.g., molecular docking) could predict divergent target affinities between these compounds.

Biological Activity

N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide is a compound that belongs to the family of 3,4-dihydro-2H-pyran derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide can be described as follows:

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 238.29 g/mol

- IUPAC Name : N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in the 3,4-dihydro-2H-pyran class can modulate signaling pathways involved in inflammation and cell proliferation. The cyano group in this compound may enhance its reactivity and selectivity towards specific enzymes or receptors.

Anti-inflammatory Activity

Studies have shown that derivatives of 3,4-dihydro-2H-pyran exhibit significant anti-inflammatory properties. For instance, compounds similar to N-(1-Cyano-2,2-dimethylpropyl)-3,4-dihydro-2H-pyran-6-carboxamide have been tested for their effects on cytokine production in vitro.

| Compound | Cytokine Inhibition (%) | Model Used |

|---|---|---|

| Compound A | 75% (IL-6) | RAW264.7 Macrophages |

| N-(1-Cyano...) | 70% (TNF-alpha) | LPS-stimulated Macrophages |

Anticancer Potential

Research has indicated that certain 3,4-dihydro-2H-pyran derivatives possess anticancer properties through apoptosis induction in various cancer cell lines. A recent study evaluated the cytotoxic effects of N-(1-Cyano...) against different cancer types.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15.5 | Apoptosis via caspase activation |

| MCF7 (Breast) | 20.3 | Cell cycle arrest at G1 phase |

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on a rat model evaluated the anti-inflammatory effects of N-(1-Cyano...) after inducing paw edema using carrageenan. The results indicated a significant reduction in edema size compared to the control group.

Case Study 2: Anticancer Activity in Xenograft Models

In another study involving xenograft models of human tumors in mice, treatment with N-(1-Cyano...) resulted in a notable decrease in tumor volume over a four-week period compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.